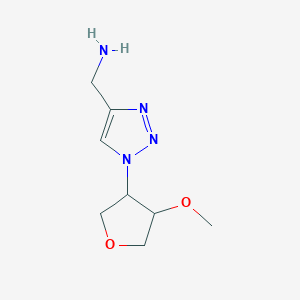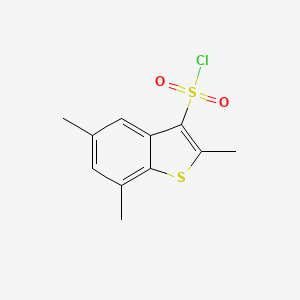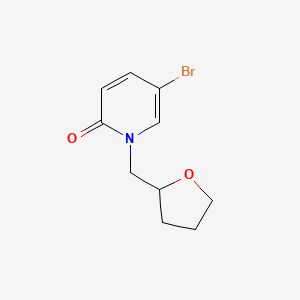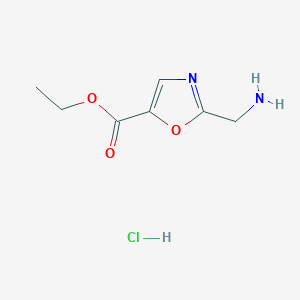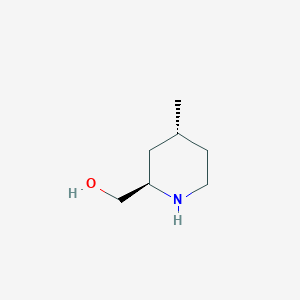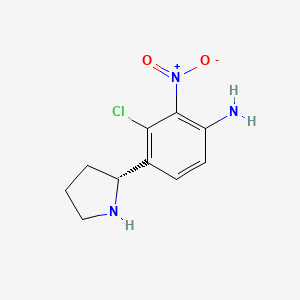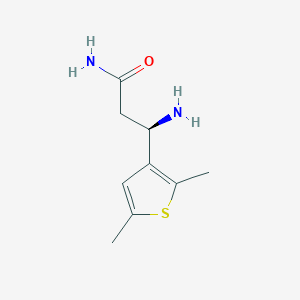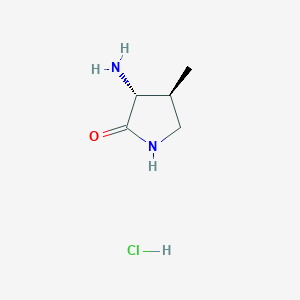
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the desired stereochemistry.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrrolidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rel-(3R,4S)-3-amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride
- Rel-(3R,4S)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride
- Rel-(3R,4S)-3,4-piperidinediol hydrochloride
Uniqueness
Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride stands out due to its specific stereochemistry and the resulting unique chemical and biological properties
Eigenschaften
Molekularformel |
C5H11ClN2O |
|---|---|
Molekulargewicht |
150.61 g/mol |
IUPAC-Name |
(3R,4S)-3-amino-4-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-3-2-7-5(8)4(3)6;/h3-4H,2,6H2,1H3,(H,7,8);1H/t3-,4+;/m0./s1 |
InChI-Schlüssel |
NGXXAMVCIKIVRM-RFKZQXLXSA-N |
Isomerische SMILES |
C[C@H]1CNC(=O)[C@@H]1N.Cl |
Kanonische SMILES |
CC1CNC(=O)C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trifluoromethyl)spiro[2.5]octan-1-amine](/img/structure/B13330406.png)
